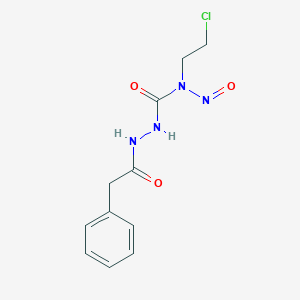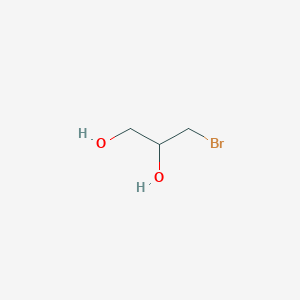
4-(4,4,5,5-四甲基-1,3,2-二氧杂环戊硼烷-2-基)-1H-吡唑
概述
描述
1H-吡唑-4-硼酸频哪醇酯是吡唑的硼酸酯衍生物。它是有机合成中的一种重要化合物,特别是在交叉偶联反应领域。 该化合物以其稳定性和反应活性而著称,使其成为各种化学转化中的一种有用试剂 .
科学研究应用
1H-吡唑-4-硼酸频哪醇酯因其多功能性而被广泛用于科学研究:
化学: 它是铃木-宫浦交叉偶联反应中的一种关键试剂,有助于形成复杂的的有机分子。
生物学: 该化合物用于合成生物活性分子,包括酶抑制剂和药物。
医学: 它在针对特定酶和途径的药物开发中发挥作用。
工业: 该化合物用于生产先进材料和精细化学品.
准备方法
合成路线和反应条件: 1H-吡唑-4-硼酸频哪醇酯可以通过多种方法合成。一种常见的方法是使吡唑与双(频哪醇)二硼在钯催化剂存在下反应。 反应通常在温和条件下进行,例如室温,并在碱(如碳酸钾)存在下进行 .
工业生产方法: 1H-吡唑-4-硼酸频哪醇酯的工业生产通常涉及大规模的铃木-宫浦交叉偶联反应。 这些反应在间歇式反应器中进行,严格控制温度、压力和反应物浓度,以确保高收率和纯度 .
化学反应分析
反应类型: 1H-吡唑-4-硼酸频哪醇酯会发生各种类型的反应,包括:
氧化: 该化合物可以被氧化生成吡唑-4-硼酸。
还原: 还原反应可以将其转化为吡唑衍生物。
常用试剂和条件:
氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。
还原: 通常使用硼氢化钠等还原剂。
主要产品:
氧化: 吡唑-4-硼酸。
还原: 各种吡唑衍生物。
取代: 联芳烃化合物和其他碳-碳键结构.
作用机制
1H-吡唑-4-硼酸频哪醇酯的作用机制主要涉及其在交叉偶联反应中作为硼酸酯的作用。该化合物与钯催化剂发生转金属化,形成钯-硼络合物。 然后,该络合物参与碳-碳键的形成,从而得到所需的产物 .
类似化合物:
- 1-甲基吡唑-4-硼酸频哪醇酯
- 1-异丙基-1H-吡唑-4-硼酸频哪醇酯
- 1-苄基吡唑-4-硼酸频哪醇酯
独特性: 1H-吡唑-4-硼酸频哪醇酯因其特定的反应性和稳定性而独一无二。 与类似物相比,它提供了反应性和易操作性的平衡,使其成为许多合成应用中的首选 .
相似化合物的比较
- 1-Methylpyrazole-4-boronic acid pinacol ester
- 1-Isopropyl-1H-pyrazole-4-boronic acid pinacol ester
- 1-Benzylpyrazole-4-boronic acid pinacol ester
Uniqueness: 1H-Pyrazole-4-boronic acid pinacol ester is unique due to its specific reactivity and stability. Compared to its analogs, it offers a balance of reactivity and ease of handling, making it a preferred choice in many synthetic applications .
属性
IUPAC Name |
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15BN2O2/c1-8(2)9(3,4)14-10(13-8)7-5-11-12-6-7/h5-6H,1-4H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVOJIBGZFYMWDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CNN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40378836 | |
| Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40378836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
269410-08-4 | |
| Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40378836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic approaches for producing pyrazole-4-boronic acid pinacol ester?
A1: Several methods have been explored for the synthesis of pyrazole-4-boronic acid pinacol ester. One approach involves a multi-step process starting with pyrazole. The pyrazole is first protected with vinyl ethyl ether, followed by a Grignard reaction. The final step involves reacting the product with isopropoxyborinic acid pinacol ester to yield the desired pyrazole-4-boronic acid pinacol ester []. Another method utilizes 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole as a starting material and further modifies it to obtain the target compound [].
Q2: How is the structure of pyrazole-4-boronic acid pinacol ester confirmed?
A2: Various spectroscopic techniques are employed to confirm the structure of pyrazole-4-boronic acid pinacol ester. These include Fourier-transform infrared spectroscopy (FT-IR), proton nuclear magnetic resonance spectroscopy (1H NMR), carbon-13 nuclear magnetic resonance spectroscopy (13C NMR), and mass spectrometry (MS) []. In some cases, single crystal X-ray diffraction is also used to determine the crystal structure of the synthesized compound, providing detailed structural information [].
Q3: Have any computational studies been performed on pyrazole-4-boronic acid pinacol ester?
A3: Yes, Density Functional Theory (DFT) calculations have been performed to investigate the molecular structure of pyrazole-4-boronic acid pinacol ester []. These calculations provide valuable insights into the electronic structure and geometry of the molecule, complementing experimental findings from techniques like X-ray diffraction.
Q4: Are there any reported applications of pyrazole-4-boronic acid pinacol ester in organic synthesis?
A4: While the provided research articles focus primarily on the synthesis and characterization of pyrazole-4-boronic acid pinacol ester and its derivatives, these compounds are known to be valuable building blocks in organic synthesis. Specifically, they serve as important intermediates in Suzuki coupling reactions, a versatile method for constructing carbon-carbon bonds [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

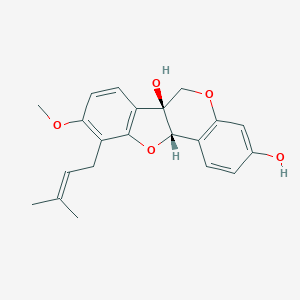
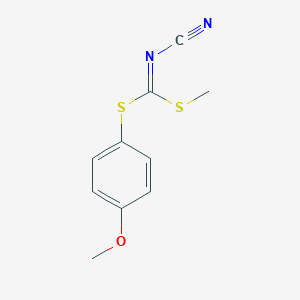
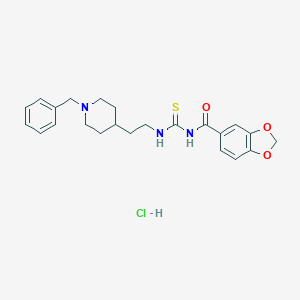

![(3S)-3-[[(2S)-2-[[(2R)-2-Acetamido-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-[[(2S,3S)-1-[[(2S,3S)-1-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B131860.png)



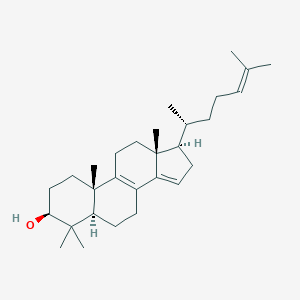
![(3R,5S,8R,9R,10S,13S,14S,17S)-3-hydroxy-13-methyl-1,2,3,4,5,6,7,8,9,10,11,12,14,15,16,17-hexadecahydrocyclopenta[a]phenanthrene-17-carbonitrile](/img/structure/B131879.png)
